molecular formula C18H22N2O2 B5128984 N-(3,4-dimethylphenyl)-1-(3-furoyl)-3-piperidinamine

N-(3,4-dimethylphenyl)-1-(3-furoyl)-3-piperidinamine

Cat. No. B5128984
M. Wt: 298.4 g/mol
InChI Key: CRTLJLUBCQPOPQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-(3-furoyl)-3-piperidinamine, commonly known as DMFP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been investigated for its pharmacological properties in various studies.

Scientific Research Applications

DMFP has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its use as an analgesic. Several studies have reported that DMFP exhibits significant analgesic effects in various animal models of pain. Moreover, DMFP has also been investigated for its potential use in the treatment of depression and anxiety disorders. It has been reported to exhibit anxiolytic and antidepressant effects in animal models.

Mechanism of Action

The exact mechanism of action of DMFP is not yet fully understood. However, it has been proposed that DMFP acts as a modulator of the opioid system. It has been reported to bind to the mu-opioid receptor and produce analgesia. Moreover, DMFP has also been found to enhance the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
DMFP has been found to produce various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines in the brain, which may contribute to its analgesic effects. Moreover, DMFP has also been found to increase the levels of neurotrophic factors, which are important for the growth and survival of neurons. This may contribute to its antidepressant effects.

Advantages and Limitations for Lab Experiments

DMFP has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. Moreover, DMFP has been extensively studied in animal models, which makes it a good candidate for further research. However, one of the limitations of DMFP is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments to investigate its effects.

Future Directions

There are several future directions for research on DMFP. One of the major areas of research is its potential use as an analgesic. Further studies are needed to investigate its efficacy and safety in human trials. Moreover, DMFP has also been investigated for its potential use in the treatment of depression and anxiety disorders. Further studies are needed to investigate its effects on these disorders. Additionally, DMFP has been found to exhibit anti-inflammatory effects, which may have potential applications in the treatment of various inflammatory conditions. Further research is needed to investigate its potential use in these conditions.
Conclusion
In conclusion, DMFP is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been extensively studied for its analgesic, antidepressant, and anxiolytic effects in various animal models. DMFP has several advantages for lab experiments, including its stability and ease of synthesis. However, its mechanism of action is not yet fully understood, which makes it difficult to design experiments to investigate its effects. There are several future directions for research on DMFP, including its potential use as an analgesic, in the treatment of depression and anxiety disorders, and in the treatment of various inflammatory conditions.

Synthesis Methods

The synthesis of DMFP involves the reaction of 3,4-dimethylphenylhydrazine with 3-furoylchloride in the presence of triethylamine. The resulting intermediate is then treated with piperidine to yield DMFP. This method has been reported in several research papers and has been found to be efficient in producing DMFP in high yields.

properties

IUPAC Name

[3-(3,4-dimethylanilino)piperidin-1-yl]-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13-5-6-16(10-14(13)2)19-17-4-3-8-20(11-17)18(21)15-7-9-22-12-15/h5-7,9-10,12,17,19H,3-4,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTLJLUBCQPOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=COC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-1-(3-furoyl)-3-piperidinamine

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